6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Description
6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase, to mediate cell cycle arrest and activate DNA repair mechanisms . This interaction results in the modulation of cellular processes, particularly those related to cell division and DNA replication .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle regulation and DNA repair . By interacting with the serine/threonine-protein kinase, it influences the progression of the cell cycle and the repair of DNA damage . The downstream effects of this interaction include the prevention of uncontrolled cell division and the maintenance of genomic stability .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability
Result of Action
The compound’s action results in the modulation of cell cycle progression and DNA repair mechanisms . This can lead to the prevention of uncontrolled cell division, which is a hallmark of many types of cancer . Additionally, the compound has been shown to have anti-inflammatory effects , reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Properties
IUPAC Name |
6-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-12-25-17(19(27)20-13)11-15(22-25)18(26)21-14-5-3-4-6-16(14)24-9-7-23(2)8-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,20,27)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKTYVOCBIIUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3N4CCN(CC4)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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